N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide is an organic compound that belongs to the class of amides It features a chloro-methylphenyl group and a formylphenoxy group attached to an acetamide backbone
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide can be used in:
Medicinal Chemistry: As a potential lead compound for drug development.
Materials Science: In the synthesis of polymers or as a precursor for advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Chloro-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a chloro-methyl group, which can be done using chloromethylation reactions.
Attachment of the Formylphenoxy Group: This can be achieved through etherification reactions where a formylphenol reacts with the acetamide derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds might include other acetamide derivatives with different substituents on the phenyl rings. The uniqueness of N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide could lie in its specific substituent pattern, which might confer unique reactivity or biological activity.
List of Similar Compounds
- N-(3-chloro-4-methylphenyl)-acetamide
- N-(3-formylphenoxy)-acetamide
- N-(4-methylphenyl)-2-(3-formylphenoxy)acetamide
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(3-formylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-5-6-13(8-15(11)17)18-16(20)10-21-14-4-2-3-12(7-14)9-19/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWBRIWXHZXBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC(=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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